2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
説明
This compound features a pyrazine-dione core substituted with a 3,4-dimethoxyphenyl group at position 4 and an N-(4-methylbenzyl)acetamide side chain. The 4-methylbenzyl substituent on the acetamide likely influences solubility and target binding.
特性
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-15-4-6-16(7-5-15)13-23-20(26)14-24-10-11-25(22(28)21(24)27)17-8-9-18(29-2)19(12-17)30-3/h4-12H,13-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEOEDJWFNTKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
- Molecular Formula : C21H24N2O5
- Molecular Weight : 372.43 g/mol
The compound features a complex structure that includes a dihydropyrazine ring and methoxy-substituted phenyl groups, which are known to influence its biological activity.
1. Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that methoxy-substituted phenols can scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
| Compound | IC50 (µM) in DPPH Assay | IC50 (µM) in ABTS Assay |
|---|---|---|
| 2-Dimethoxyphenol | 25.0 | 30.0 |
| 2-(4-(3,4-dimethoxyphenyl)-...) | TBD | TBD |
2. Anti-inflammatory Properties
The compound's anti-inflammatory potential is noteworthy. Similar derivatives have been shown to inhibit pathways involved in inflammation. For example, compounds like bardoxolone methyl have demonstrated potent anti-inflammatory effects in clinical settings by inhibiting NF-kB signaling pathways.
3. Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Analogous compounds have been reported to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 1: In Vitro Evaluation of Cytotoxicity
A study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for MCF-7 cells.
Case Study 2: In Vivo Anti-inflammatory Effects
In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, which aids in scavenging reactive oxygen species.
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to downregulate the expression of TNF-alpha and IL-6.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
類似化合物との比較
Structural Analogues with Pyrazine/Pyrazole Cores
N-(3,4-Dimethoxyphenyl)-2-[4-(4-Fluorophenyl)-2,3-Dioxo-3,4-Dihydropyrazin-1(2H)-yl]acetamide
- Key Differences : Replaces the 4-methylbenzyl group with a 3,4-dimethoxyphenyl acetamide and substitutes the pyrazine-dione’s 3,4-dimethoxyphenyl with a 4-fluorophenyl.
- Properties: Molecular weight = 399.38, logP = 0.8155, polar surface area = 69.44 Ų.
2-(3-(4-Chlorophenyl)-4-Methyl-6-Oxo-1-Phenyl-1H-Pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-Methoxyphenyl)acetamide
- Key Differences : Pyrazolo-pyridine core instead of pyrazine-dione; includes a 4-chlorophenyl and 4-methoxyphenyl acetamide.
- Properties: Molecular weight = 498 g/mol, mp = 209–211°C.
Substituted Benzothiazole and Chromenone Derivatives
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-Dimethoxyphenyl)acetamide
- Key Differences : Benzothiazole ring replaces pyrazine-dione; trifluoromethyl group introduces strong electron-withdrawing effects.
- Properties : The benzothiazole moiety is associated with anticancer and antimicrobial activities. The trifluoromethyl group improves metabolic resistance but may reduce solubility .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-N-Methylbenzenesulfonamide
- Key Differences: Chromenone-pyrazolo-pyrimidine hybrid with sulfonamide substituents.
- Properties: Molecular weight = 589.1 g/mol, mp = 175–178°C. The chromenone core enables intercalation with DNA or enzymes, while sulfonamide enhances hydrogen bonding .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Thermal Stability : Higher melting points in pyrazolo-pyridine derivatives (e.g., 209–211°C) suggest stronger crystalline packing vs. pyrazine-diones .
- Bioactivity: Pyrazine-diones are often explored for CNS targets (e.g., dopamine receptors), while chromenone hybrids may target topoisomerases or kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
